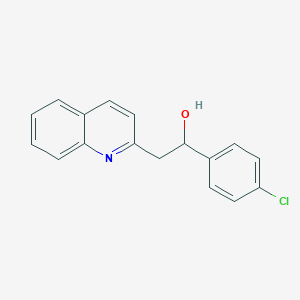
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is an organic compound that features a chlorophenyl group and a quinolinyl group attached to an ethanol backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-quinolinecarboxaldehyde.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with the aldehydes to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, affecting its behavior in various reactions.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(4-Chlorophenyl)-2-(quinolin-2-yl)amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
生物活性
Introduction
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a chlorophenyl group and a quinoline moiety, with the chemical formula C14H12ClN2O. The presence of the chlorine atom at the para position enhances its solubility and biological activity compared to non-halogenated derivatives.
Structural Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(4-Bromophenyl)-2-(quinolin-2-yl)ethanol | Halogenated phenol derivative | Antimicrobial |
| 1-(Phenyl)-2-(quinolin-2-yl)ethanol | Non-halogenated phenol derivative | Anticancer |
| 1-(4-Methylphenyl)-2-(quinolin-2-yl)ethanol | Alkyl-substituted phenol derivative | Antifungal |
| 1-(3-Nitrophenyl)-2-(quinolin-2-yl)ethanol | Nitro-substituted phenol derivative | Cytotoxic |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions.
Anticancer Effects
Numerous studies have assessed the anticancer potential of quinoline derivatives, including this compound. For instance, quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several quinoline derivatives against various cancer cell lines. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Specifically, the IC50 values for selected compounds were as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15.0 |
| This compound | MCF-7 (breast cancer) | 20.5 |
This data suggests that the compound has moderate cytotoxic effects in vitro, warranting further investigation into its mechanism of action .
The mechanism by which this compound exerts its biological effects may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Interaction studies indicate potential binding with enzymes involved in cancer cell proliferation .
- Apoptosis Induction : The compound may trigger apoptotic pathways by upregulating pro-apoptotic proteins such as p53.
特性
CAS番号 |
38101-95-0 |
|---|---|
分子式 |
C17H14ClNO |
分子量 |
283.7 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C17H14ClNO/c18-14-8-5-13(6-9-14)17(20)11-15-10-7-12-3-1-2-4-16(12)19-15/h1-10,17,20H,11H2 |
InChIキー |
UYZFQPINNBZUER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















